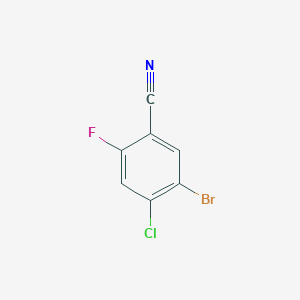

5-Bromo-4-chloro-2-fluorobenzonitrile

Overview

Description

5-Bromo-4-chloro-2-fluorobenzonitrile is a substance used in laboratory chemicals and for the manufacture of other substances. It is also used in scientific research and development . It is a benzonitrile derivative .

Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-2-fluorobenzonitrile is C7H2BrClFN . While the specific molecular structure is not available, a similar compound, 5-Chloro-2-fluorobenzonitrile, has been found to have crystals that belong to the monoclinic crystal system and P 2 1 / c space group .Chemical Reactions Analysis

In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts. Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-fluorobenzonitrile is a white to off-white powder or crystals . It has a molecular weight of 234.45 . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

5-Bromo-4-chloro-2-fluorobenzonitrile serves as a versatile intermediate in the synthesis of various compounds. Notably, it has been used in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its utility in halodeboronation reactions of aryl boronic acids, where both aryl bromides and aryl chlorides can be formed in good to excellent yields (Szumigala et al., 2004). Moreover, it is an essential precursor for the synthesis of PET radioligands, such as [18F]SP203, demonstrating its significance in the field of medical imaging (Gopinathan et al., 2009).

Role in Synthesis of Pyridines

5-Bromo-4-chloro-2-fluorobenzonitrile is a valuable building block in medicinal chemistry, particularly in synthesizing pentasubstituted pyridines. The halogen dance reactions facilitate the creation of diverse pyridines with functional groups suitable for further chemical manipulations, indicating its pivotal role in creating complex molecular structures (Wu et al., 2022).

Chemoselective Functionalization

The compound also exhibits properties conducive to chemoselective functionalization. A study highlighted its use in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, leading to products suitable for further chemical synthesis and applications, displaying its adaptability in chemical reactions (Stroup et al., 2007).

Role in Spectroscopic Studies and NLO Applications

In spectroscopic applications, 5-Bromo-4-chloro-2-fluorobenzonitrile has been studied for its vibrational properties. The Fourier-transform infrared spectroscopy (FTIR) and FT-Raman spectra were analyzed, leading to a complete vibrational assignment of the compound. Additionally, its non-linear optical (NLO) properties, such as polarizability and first hyperpolarizability, were calculated, indicating its potential in NLO applications (Jeyavijayan et al., 2018).

Safety and Hazards

This compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, toxic in contact with skin, harmful if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on similar compounds. For example, a paper in Tetrahedron Letters discusses the use of 4-substituted-2-fluorobenzonitriles . Another paper in Organic Letters discusses the application of aryloximes as solid-phase ketone linkers .

properties

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWBEXYTQWBJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)

![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)

![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)

![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)

![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)